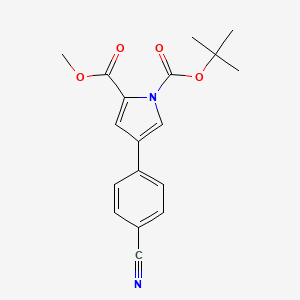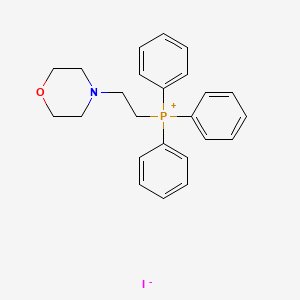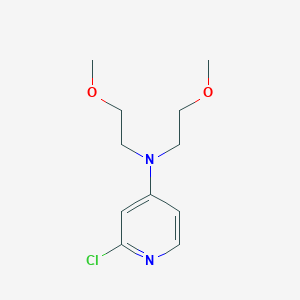
1-环丁基-1H-1,2,3-三唑-4-甲醛
描述
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is an oil-like substance at room temperature .
Synthesis Analysis
The synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde and its derivatives can be achieved through various methods. One such method involves the one-step N-terminal specific protein modification with 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives .Molecular Structure Analysis
The InChI code for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is 1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 . This indicates that the molecule consists of a cyclobutyl group attached to the 1-position of a 1H-1,2,3-triazole ring, with a carbaldehyde group at the 4-position.Physical And Chemical Properties Analysis
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is an oil-like substance at room temperature .科学研究应用
药物发现
1,2,3-三唑衍生物在药物发现中有着广泛的应用 . 由于其独特的化学性质,它们经常被用作合成各种药物的构建块。1,2,3-三唑部分可以增强药物分子的药理特性,提高其稳定性和生物利用度,并降低毒性。
有机合成
1,2,3-三唑是有机合成中实用的合成中间体 . 它们可以充当连接不同官能团的桥梁,从而实现复杂有机分子的构建。1,2,3-三唑部分还可以参与各种化学反应,为合成转化提供多种途径。
高分子化学
在高分子化学中,1,2,3-三唑可用作单体合成具有独特性能的聚合物 . 聚合物主链中存在 1,2,3-三唑环可以增强所得聚合物的热稳定性、机械强度和化学耐受性。
超分子化学
1,2,3-三唑在超分子化学中起着重要作用 . 它们可以充当配体与各种金属离子形成络合物,从而形成具有有趣性质的超分子结构。这些结构可用于催化、传感和材料科学等领域。
生物偶联
1,2,3-三唑广泛应用于生物偶联 ,这是一种将两种生物分子连接在一起的技术。这在生物化学和分子生物学领域尤其有用,因为它允许在分子水平上研究各种生物过程。
荧光成像
1,2,3-三唑可用于荧光成像 . 它们可以被整合到荧光探针中,然后用于实时可视化和跟踪各种生物过程。
材料科学
在材料科学中,1,2,3-三唑可用于合成具有独特性能的材料 . 例如,它们可用于合成有机半导体、光伏材料和发光二极管 (LED)。
安全和危害
The safety information for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
The primary targets of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different mechanisms .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can play a role in the synthesis of various bioactive compounds .
Pharmacokinetics
The compound’s impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde. Specific details about how these factors interact with this compound are currently unknown .
生化分析
Biochemical Properties
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes and proteins through site-specific conjugation, enabling the attachment of functional molecules such as fluorophores, biotin, and polyethylene glycol . The compound’s ability to form stable bonds with the N-terminus of proteins makes it a valuable tool in protein engineering and bioconjugation .
Cellular Effects
The effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with proteins can lead to changes in cellular behavior, including alterations in signal transduction and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues . Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Long-term studies have shown that the compound can maintain its activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and protein modification . At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence cellular metabolism and energy production, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in biochemical applications .
Subcellular Localization
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, influencing its interactions with other biomolecules and cellular processes .
属性
IUPAC Name |
1-cyclobutyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDSWGJOYEQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)




![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)

![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)

amine](/img/structure/B1531582.png)
amine](/img/structure/B1531584.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine](/img/structure/B1531585.png)
![1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1531587.png)
![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)
